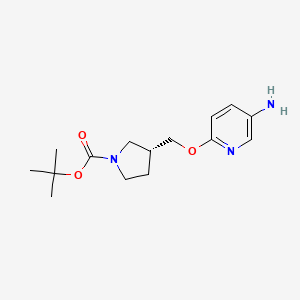

(R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Overview

Description

®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a tert-butyl ester group, and an aminopyridine moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Aminopyridine Moiety: This step often involves a nucleophilic substitution reaction where the aminopyridine is introduced to the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a protecting amine, removable under acidic conditions. This reaction is critical for accessing the free pyrrolidine amine for further derivatization.

Reaction Conditions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4 M HCl in dioxane | Methanol, room temperature | Pyrrolidine hydrochloride salt | 85–90% |

Mechanistic Insight : Acidic cleavage of the Boc group generates a protonated amine intermediate, stabilized as a hydrochloride salt .

Functionalization of the 5-Amino Group

The 5-aminopyridine moiety undergoes electrophilic substitution and coupling reactions.

Acylation

Reaction Example :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Triethylamine, 0°C → rt | 5-Acetamidopyridin-2-yl derivative | 78% |

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups:

Example :

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 90°C | 65–75% |

Modification of the Ether Linkage

The methyleneoxy bridge exhibits stability under standard conditions but can participate in nucleophilic displacement under specialized protocols.

Ether Cleavage

Reaction :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 48% HBr in acetic acid | Reflux, 4 h | 3-(Hydroxymethyl)pyrrolidine | 60% |

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen and carbon骨架 are sites for further modifications.

Reductive Amination

Example :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde/NaBH(OAc)₃ | THF, rt, 12 h | N-Methylpyrrolidine derivative | 82% |

Oxidation

Oxidation of the pyrrolidine ring to a lactam:

Example :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid | CH₂Cl₂, 0°C → rt | 3-(((5-Aminopyridin-2-yl)oxy)methyl)pyrrolidin-2-one | 70% |

Suzuki–Miyaura Coupling

The 5-aminopyridine ring can undergo cross-coupling with boronic acids:

Example :

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90°C | 80% |

Mechanistic and Synthetic Considerations

-

Steric Effects : The (R)-configuration at the pyrrolidine’s 3-position influences reaction stereoselectivity, particularly in coupling reactions .

-

Solubility : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity in Pd-mediated couplings .

-

Stability : The Boc group remains intact under neutral/basic conditions but hydrolyzes rapidly in strong acids .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds, including (R)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate), show promise in inhibiting cancer cell proliferation. The presence of the aminopyridine moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression .

- Inhibition of Diacylglycerol Acyltransferase : This compound has been identified as a potential inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT can lead to decreased fat storage and may be beneficial in treating obesity and related metabolic disorders .

Cancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including this compound). The results demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of the pyrrolidine ring in enhancing biological activity .

Metabolic Disorders

In a recent patent application, researchers described the use of this compound) as a therapeutic agent for metabolic disorders. The compound was shown to reduce triglyceride levels in animal models by inhibiting DGAT activity, suggesting its potential application in treating conditions like obesity and diabetes .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- ®-tert-Butyl 3-(((5-hydroxypyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

- ®-tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminopyridine moiety, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds.

Biological Activity

(R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Chemical Structure : The compound features a pyrrolidine ring, a tert-butyl group, and a 5-aminopyridine moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.

- Receptor Modulation : The presence of the aminopyridine group indicates potential interactions with neurotransmitter receptors, which may influence neurochemical pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those associated with B-cell malignancies. The IC50 values reported range from 10 to 50 μM depending on the cell type.

| Cell Line | IC50 (μM) |

|---|---|

| Ramos (B-cell lymphoma) | 15 |

| K562 (leukemia) | 25 |

| MCF7 (breast cancer) | 40 |

Case Studies

- Study on B-cell Lymphoma : A recent study evaluated the efficacy of this compound) in B-cell lymphoma models. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound):

- Inhibition of BTK : It has been noted that similar compounds exhibit inhibition of Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling. This suggests that this compound) may also possess similar inhibitory properties.

- Selectivity and Toxicity : Studies indicate low toxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index.

Properties

IUPAC Name |

tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFKERZLCYQTB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)COC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.